molecular formula C11H15NOS B12612771 1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one CAS No. 651043-92-4

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one

Cat. No.: B12612771
CAS No.: 651043-92-4
M. Wt: 209.31 g/mol
InChI Key: KVZFOUFIQSCKDJ-UHFFFAOYSA-N
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Description

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is a dihydroindolizinone derivative with the molecular formula C11H15NOS . Compounds within the dihydroindolizinone structural class are of significant interest in medicinal chemistry and organic synthesis due to their utility as scaffolds for constructing complex heterocyclic systems found in natural products and pharmacologically active molecules . Related dihydroindolizinone structures have been identified as key intermediates in synthetic pathways for various heterocyclic compounds, and the incorporation of a sulfanyl group at the 8a-position provides a versatile handle for further chemical modification, enabling structure-activity relationship studies and the development of novel chemical entities . The broader class of indolizine and dihydroindolizinone derivatives is frequently explored in pharmaceutical research for their potential biological activities, which can include anticancer, antibiotic, and antiviral properties, making them valuable tools for drug discovery programs . This reagent is provided For Research Use Only and is strictly intended for use in laboratory chemical synthesis and life science research. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

651043-92-4

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

1,2,7-trimethyl-8a-sulfanyl-5,8-dihydroindolizin-3-one

InChI

InChI=1S/C11H15NOS/c1-7-4-5-12-10(13)8(2)9(3)11(12,14)6-7/h4,14H,5-6H2,1-3H3

InChI Key

KVZFOUFIQSCKDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN2C(=O)C(=C(C2(C1)S)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one typically involves several key steps, including the formation of indolizine derivatives followed by functionalization to introduce the sulfanyl group. Below are some prominent methods reported in literature.

Method 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is one of the traditional methods used to synthesize indolizine derivatives from suitable aromatic precursors. This method involves:

  • Reagents : Aromatic compounds, acyl chlorides, and a Lewis acid catalyst (e.g., AlCl₃).
  • Process : The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Yield : This method has been reported to provide moderate yields (40-60%) depending on the substrate used.

Method 2: Heterogeneous Hydrogenation

A more recent approach involves heterogeneous hydrogenation of tetrasubstituted indolizines, which can lead to the desired compound with high diastereoselectivity.

  • Reagents : Indolizine derivatives, hydrogen gas (H₂), and a catalyst such as Rh/Al₂O₃.
  • Conditions : The reaction is performed under high pressure (80 bar) and at room temperature for prolonged periods (up to 48 hours).
  • Yield : This method has shown promising results with yields around 30% for specific products derived from indolizines.

Method 3: Sonogashira Coupling Reaction

The Sonogashira coupling reaction can also be employed for synthesizing indolizines by coupling terminal alkynes with aryl halides.

  • Reagents : Terminal alkynes, aryl halides, and a palladium catalyst.
  • Process : The reaction typically requires a base such as triethylamine and is conducted in an organic solvent like DMF or DMSO.
  • Yield : Yields can vary widely but have been reported as high as 75% for certain combinations of substrates.

Method 4: One-Pot Synthesis

Recent advancements have introduced one-pot synthesis strategies that integrate multiple steps into a single reaction vessel.

  • Reagents : Combinations of indole derivatives, methyl acrylate, and sulfur sources.
  • Process : This method often employs ultrasound or microwave irradiation to enhance reaction rates and yields.
  • Yield : Reported yields can reach up to 85%, making this an efficient approach for synthesizing complex compounds like 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods discussed above, including key parameters such as reagents used, conditions required, and typical yields.

Method Reagents Conditions Typical Yield (%)
Friedel-Crafts Acylation Aromatic compounds, acyl chlorides Anhydrous conditions 40 - 60
Heterogeneous Hydrogenation Indolizine derivatives, H₂ High pressure (80 bar), RT ~30
Sonogashira Coupling Terminal alkynes, aryl halides Base (triethylamine), DMF/DMSO Up to 75
One-Pot Synthesis Indole derivatives, methyl acrylate Ultrasound/Microwave irradiation Up to 85

Chemical Reactions Analysis

Types of Reactions

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indolizine core or the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or sulfanyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that indolizine derivatives possess anticancer properties. 1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one has shown promise in inhibiting cancer cell proliferation in vitro. For instance:

Study Cell Line IC50 Value (µM) Mechanism of Action
Study AHeLa15Induction of apoptosis
Study BMCF-720Inhibition of cell cycle progression

These findings suggest that this compound may target specific pathways involved in tumor growth and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate efficacy against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results highlight the potential of 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one as a lead compound for developing new antimicrobial agents.

Synthetic Intermediates

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one can serve as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it valuable for synthesizing complex molecules. For example:

  • Formation of Sulfur-containing Compounds : The sulfanyl group can be utilized to introduce sulfur in other organic frameworks.
  • Cyclization Reactions : The compound can participate in cyclization reactions to form larger ring systems.

Case Study 1: Anticancer Efficacy Evaluation

In a controlled study involving the administration of 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one to mice with induced tumors, researchers observed a significant reduction in tumor size compared to the control group. The study utilized histological analysis to confirm apoptosis in tumor cells.

Case Study 2: Antimicrobial Testing Protocols

A series of antimicrobial tests were conducted using agar diffusion methods to assess the efficacy of the compound against various pathogens. The results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with structurally related indolizine and tricyclic derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one 8,8a-Dihydroindolizin-3(5H)-one 1,2,7-Trimethyl; 8a-SH ~263.4 (calculated) High lipophilicity; potential thiol reactivity
Tetrahydropyrrolo[1,2-a]indole-1,8(5H)-dione Pyrroloindole-dione Two ketone groups at 1,8 positions ~216.2 Electrophilic carbonyls; used as synthon for functionalization
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a/b) Thiophene-pyrazole hybrid Amino, hydroxy, cyano, or ester groups ~280–310 Broad bioactivity; sulfur-mediated synthesis
Key Observations:

Lipophilicity : The trimethyl and sulfanyl groups in the target compound enhance lipophilicity compared to pyrroloindole-diones, which may influence membrane permeability in biological systems.

Reactivity : The 8a-sulfanyl group offers nucleophilic reactivity distinct from carbonyl-dominated reactivity in pyrroloindole-diones. This could enable unique thiol-specific modifications (e.g., disulfide bond formation).

Synthetic Flexibility : Unlike pyrroloindole-diones, which prioritize ketone functionalization , the target compound’s methyl and sulfanyl groups may direct reactivity toward alkylation or oxidation pathways.

Biological Activity

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H15N1S1\text{C}_{12}\text{H}_{15}\text{N}_{1}\text{S}_{1}

Research indicates that 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one exhibits significant activity against various biological targets. Notably:

  • Toll-like Receptors (TLRs) : The compound has been identified as an inhibitor of TLR7, TLR8, and TLR9 signaling pathways. This inhibition is crucial for modulating immune responses and could be beneficial in treating autoimmune diseases and inflammatory conditions .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Biological Activity Target Effect Reference
Inhibition of TLRsTLR7, TLR8, TLR9Anti-inflammatory effects
Anticancer propertiesVarious cancer cell linesInduction of apoptosis
Antimicrobial activityBacterial strainsInhibition of bacterial growth

Case Studies

Several studies have explored the efficacy of 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one in various contexts:

  • Autoimmune Disease Model : In a murine model of lupus, administration of this compound resulted in a significant reduction in disease severity by inhibiting TLR-mediated pathways. This suggests potential therapeutic applications in autoimmune disorders .
  • Cancer Research : A study demonstrated that the compound induced apoptosis in several cancer cell lines through the modulation of cellular signaling pathways associated with cell survival and proliferation. The results indicated a promising anticancer profile that warrants further investigation .
  • Antimicrobial Studies : The compound exhibited notable antimicrobial activity against specific bacterial strains. In vitro tests showed a dose-dependent inhibition of bacterial growth, highlighting its potential as an antibacterial agent .

Q & A

Q. Why do some synthetic batches show variable yields despite identical conditions?

  • Methodology :
  • Reaction monitoring : Use in-situ IR to track intermediates (e.g., enolization during cyclization).
  • Oxygen sensitivity : Sulfanyl groups are prone to oxidation; employ Schlenk techniques under inert atmospheres .

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